3-(5-Nitro-1-oxoisoindolin-2-yl)piperidine-2,6-dione
Overview
Description
The compound “3-(5-Nitro-1-oxoisoindolin-2-yl)piperidine-2,6-dione” is a derivative of piperidine-2,6-dione . It is related to a series of novel substituted piperidine-2,6-dione derivatives that have been used in reducing Widely Interspaced Zinc Finger Motifs (WIZ) protein expression levels and/or inducing fetal hemoglobin (HbF) protein expression levels . These compounds are useful for the treatment of inherited blood disorders such as sickle cell disease and β-thalassemia .
Molecular Structure Analysis
The molecular structure of “3-(5-Nitro-1-oxoisoindolin-2-yl)piperidine-2,6-dione” is complex, with various functional groups. The compound is a derivative of piperidine-2,6-dione, which suggests it has a piperidine ring (a six-membered ring with one nitrogen atom) and two carbonyl groups attached to the 2nd and 6th carbon atoms of the ring . The “5-Nitro-1-oxoisoindolin-2-yl” part suggests the presence of an isoindoline group (a bicyclic structure consisting of a benzene ring fused to a five-membered nitrogen-containing ring), which is substituted with a nitro group at the 5th position and a carbonyl group at the 1st position .Scientific Research Applications
Antiviral Activity
A study focused on synthesizing derivatives related to 3-(5-Nitro-1-oxoisoindolin-2-yl)piperidine-2,6-dione, which showed weak antiviral activity against the yellow fever virus and bovine viral diarrhea virus in cell cultures (Terzioğlu et al., 2005).
Anticancer Properties
Research on N-substituted indole derivatives, closely related to the chemical structure of interest, demonstrated significant anticancer activity against human breast cancer cell lines. These findings suggest potential applications in oncology (Kumar & Sharma, 2022).
Chiral Separation Studies
A study on the enantiomeric resolution of similar compounds indicated the potential for application in chiral separation and analysis, highlighting the importance of understanding stereochemistry in drug development (Ali et al., 2016).
Synthesis of Derivatives
The synthesis of derivatives involving similar chemical structures has been explored for various applications, including as intermediates in other chemical syntheses (Yoneda et al., 1981).
Corrosion Inhibition
Research includes the synthesis of 5-Nitro isatin derivatives, starting from similar compounds, for use in corrosion inhibition, particularly in sea water. This highlights potential applications in materials science and engineering (Ahmed et al., 2018).
Cytotoxicity Evaluation
Studies have evaluated the cytotoxicity of derivatives, indicating potential applications in evaluating drug safety and efficacy in cancer treatment (Karalı, 2002).
Antimicrobial Activity
Some derivatives have shown antimicrobial activity against Gram-positive bacteria, suggesting potential use in developing new antibiotics or antiseptics (Daisley & Shah, 1984).
properties
IUPAC Name |
3-(6-nitro-3-oxo-1H-isoindol-2-yl)piperidine-2,6-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O5/c17-11-4-3-10(12(18)14-11)15-6-7-5-8(16(20)21)1-2-9(7)13(15)19/h1-2,5,10H,3-4,6H2,(H,14,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSPWBOBHCQNLLW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC(=C3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(5-Nitro-1-oxoisoindolin-2-yl)piperidine-2,6-dione |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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